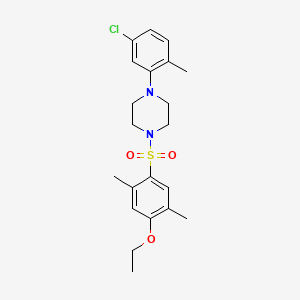
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine works by inhibiting the activity of several kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, the compound binds to the active site of BTK, ITK, and JAK3, preventing them from phosphorylating downstream targets. This leads to a reduction in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been shown to have specific biochemical and physiological effects on cancer cells. In preclinical studies, the compound has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis. It has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has several advantages for use in lab experiments. It has a high degree of selectivity for its target kinases, which reduces the risk of off-target effects. The compound has also been well tolerated in preclinical studies, which suggests that it may have a favorable safety profile in humans. However, there are also some limitations to using 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. It also has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine. One area of focus is the development of combination therapies that incorporate 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine with other drugs or treatments. This could help to enhance the anti-tumor activity of the compound and overcome resistance mechanisms. Another area of interest is the evaluation of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in combination with immunotherapy, which could help to enhance the activity of immune cells against cancer cells. Finally, there is potential for the development of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine analogs that have improved solubility and pharmacokinetic properties, which could enhance their effectiveness in clinical settings.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This is then coupled with piperazine to form the final product. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has demonstrated significant anti-tumor activity and has been well tolerated.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-5-27-20-12-17(4)21(13-16(20)3)28(25,26)24-10-8-23(9-11-24)19-14-18(22)7-6-15(19)2/h6-7,12-14H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSJRMAXQCESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


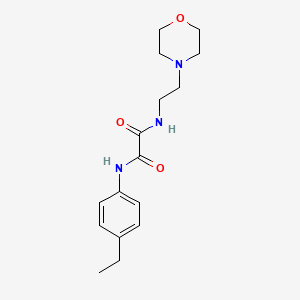
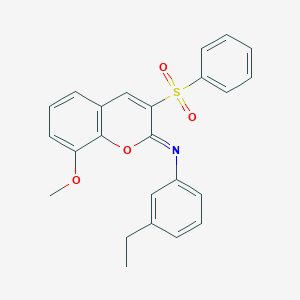
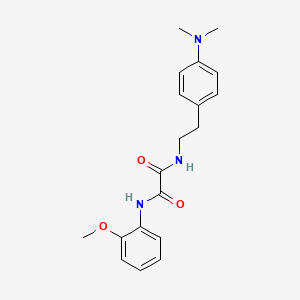
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)
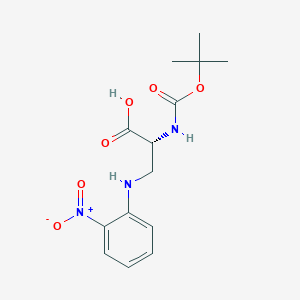
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)


![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)